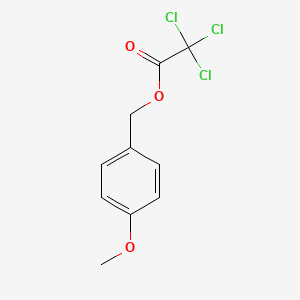
p-Methoxybenzyl trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Methoxybenzyl trichloroacetate is a useful research compound. Its molecular formula is C10H9Cl3O3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protecting Group in Synthesis
The primary application of p-Methoxybenzyl trichloroacetate is as a protecting group for carboxylic acids. It allows for the selective manipulation of other functional groups during multi-step syntheses. For example, in the synthesis of complex natural products and pharmaceuticals, the PMB (p-Methoxybenzyl) group can be installed to protect carboxylic acids during subsequent reactions.
Case Study: Synthesis of Trichostatin A
- In one notable synthesis, PMB esters were utilized in the formation of trichostatin A, a histone deacetylase inhibitor. The PMB group was removed under mild acidic conditions, allowing for further coupling reactions without isomerization issues that could arise with other protecting groups .
Selective Deprotection Techniques
Recent studies have explored various methods for the selective deprotection of PMB esters. For instance:
- Montmorillonite Clay Catalysis : Research has demonstrated that montmorillonite clay can effectively catalyze the cleavage of PMB esters, offering an environmentally friendly and cost-effective method for deprotection .
- Brønsted Acids : PMB esters have shown reactivity towards Brønsted acids, allowing for selective cleavage in the presence of other protecting groups such as t-butyl esters .
Drug Development
PMB derivatives have been investigated for their potential in drug development due to their ability to modulate biological activity through structural modifications. The PMB group can enhance solubility and bioavailability of drug candidates.
Example: Anti-Cancer Activity
- A study indicated that microbial extracts containing PMB compounds exhibited inhibitory effects on breast cancer cell lines, suggesting potential therapeutic applications . The extracts induced apoptosis in cancer cells, highlighting the biological relevance of PMB derivatives.
Data Tables
| Application Area | Specific Use Case | Outcome/Effect |
|---|---|---|
| Synthetic Organic Chemistry | Synthesis of Trichostatin A | Successful formation with high yield |
| Medicinal Chemistry | Anti-cancer activity in breast cancer cells | Induced apoptosis in MDA-MB-468 cells |
| Selective Deprotection | Montmorillonite clay catalysis | Efficient cleavage under mild conditions |
化学反応の分析
Conventional Esterification
-
Reagents : Trichloroacetic acid, acid catalyst (e.g., H₂SO₄), solvents like dichloromethane or toluene.
-
Conditions : Heating under reflux, often requiring extended reaction times.
-
Mechanism : Acid-catalyzed nucleophilic substitution between the hydroxyl group of p-methoxybenzyl alcohol and the trichloroacetate moiety.
Hydrolysis Reactions
The compound undergoes hydrolysis to regenerate carboxylic acids, a critical step in organic synthesis workflows:
Acidic Hydrolysis
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane.
-
Conditions : Room temperature, short reaction times.
-
Mechanism : TFA cleaves the ester bond, yielding the parent carboxylic acid and p-methoxybenzyl alcohol.
-
Functional Group Compatibility : Tolerates sensitive groups like epoxides and alkenes without isomerization .
Base-Mediated Hydrolysis
-
Reagents : Strong bases (e.g., NaOH).
-
Conditions : Aqueous solutions, elevated temperatures.
-
Mechanism : Saponification of the ester bond, though less commonly reported compared to acidic conditions.
| Hydrolysis Conditions | Yield | Key Functional Group Compatibility |
|---|---|---|
| TFA/DCM, rt, 30 min | >90% | Epoxides, Z-alkenes |
| NaOH, H₂O, reflux | ~80% | Requires robust substrates |
Nucleophilic Substitution
The trichloroacetate moiety participates in nucleophilic substitution reactions, influenced by its electron-deficient β-carbon:
Reaction with Alcohols
-
Reagents : Alcohols, Lewis acids (e.g., Zn(OTf)₂).
-
Conditions : Inert atmospheres, mild temperatures.
-
Mechanism : Alcohol attacks the β-carbon of the trichloroacetate, displacing the p-methoxybenzyl group .
Reaction with Amines
-
Reagents : Amines (e.g., primary/secondary amines).
-
Conditions : Acidic or basic conditions, depending on nucleophile.
-
Mechanism : Amine attacks the β-carbon, forming substituted amines or amides .
Decarboxylation
-
Conditions : Heating under vacuum.
-
Mechanism : Loss of CO₂ to form α,β-unsaturated ketones.
-
Utility : Precursor to cyclopropene amino acids via Curtius rearrangement .
Participation in Multi-Step Syntheses
-
Example : In the synthesis of EI-1941-2, the PMB ester is retained during Stille coupling and later cleaved with TFA without affecting Z-alkenes .
Mechanistic Insights
The trichloroacetate group’s reactivity stems from its electron-deficient β-carbon (due to three electronegative Cl substituents). This facilitates nucleophilic attack while stabilizing carbocationic intermediates in substitution reactions. The p-methoxybenzyl group enhances stability and directs regioselectivity in reactions .
特性
CAS番号 |
56599-24-7 |
|---|---|
分子式 |
C10H9Cl3O3 |
分子量 |
283.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5H,6H2,1H3 |
InChIキー |
VFIXVKDRDKINBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















